Benzo[d]thiazole-7-carboxylic acid
Overview
Description
Benzo[d]thiazole-7-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S . It is an intermediate used in the synthesis of pyrazole inhibitors of coactivator associated arginine methyltransferase 1 (CARM1). It is also used to prepare aminofuro-pyridine derivatives as inhibitors of TAK1 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a thiazole ring, with a carboxylic acid group attached at the 7th position . The molecular weight of this compound is 179.20 g/mol .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 387.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Drug Discovery and Medicinal Chemistry :
- Benzo[d]thiazole derivatives have been synthesized as new building blocks in drug discovery, demonstrating their utility in the synthesis of compounds with various bioactivities (Durcik et al., 2020).
- Another study synthesized benzo[d]thiazole-2-carbanilides, which showed significant anti-tubercular activity, indicating potential as new anti-TB chemotypes (Dhameliya et al., 2018).
Environmental Science and Monitoring :
- Benzo-1,2,3-thiadiazole-7-carboxylic acid 2-benzoyloxyethyl ester was studied for residue determination in soil, water, and vegetables, highlighting its role in environmental monitoring (Liu Shuying et al., 2015).
Material Science and Photovoltaics :
- The incorporation of a benzo[d]thiazole unit into the molecular structure of sensitizers for dye-sensitized solar cells significantly improved their performance, demonstrating its application in material science and renewable energy (Ci et al., 2013).
Anti-Cancer Research :
- A study synthesized benzothiazole derivatives with potent anticancer activities, indicating the potential of these compounds in cancer treatment (Prabhu et al., 2015).
Anti-Corrosion Applications :
- Thiazole hydrazones were investigated for their potential to inhibit mild steel corrosion in acid media, showing the versatility of these compounds in industrial applications (Chaitra et al., 2016).
Safety and Hazards
Future Directions
Benzothiazoles, including Benzo[d]thiazole-7-carboxylic acid, have shown notable pharmacological actions, making them significant in the rapidly growing chemical world of compounds . They are considered as potential entities in the search for new drugs and materials, and new synthetic approaches and patterns of reactivity . Future research may focus on developing new drugs and materials using benzothiazoles and exploring their biological activities .
Mechanism of Action
Target of Action
Benzo[d]thiazole-7-carboxylic acid is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities . The primary targets of benzothiazole derivatives are often associated with antimicrobial, antifungal, and antitumor activities . .
Mode of Action
The mode of action of benzothiazole derivatives often involves interactions with cellular targets leading to inhibition of essential biological processes . For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis . .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and survival . .
Result of Action
The result of the action of benzothiazole derivatives can vary depending on their specific targets and modes of action . For instance, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis . .
Properties
IUPAC Name |
1,3-benzothiazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSZGLLQNYSMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663229 | |
Record name | 1,3-Benzothiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677304-83-5 | |
Record name | 7-Benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677304-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzothiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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